molecular formula C28H37ClN4O2S B1662782 Lurasidone hydrochloride CAS No. 367514-88-3

Lurasidone hydrochloride

Cat. No.: B1662782
CAS No.: 367514-88-3
M. Wt: 529.1 g/mol
InChI Key: NEKCRUIRPWNMLK-SCIYSFAVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lurasidone Hydrochloride is a second-generation antipsychotic approved by the U.S. FDA in 2010 for the treatment of schizophrenia and bipolar depression . It exhibits a unique receptor binding profile, acting as a potent antagonist at dopamine D₂ (IC₅₀ = 1.68 nM) and serotonin 5-HT₇ (IC₅₀ = 0.495 nM) receptors, a partial agonist at 5-HT₁A receptors (IC₅₀ = 6.75 nM), and minimal affinity for histamine H₁ or muscarinic receptors, which reduces side effects like weight gain and sedation . Its molecular structure includes a benzisothiazol core, contributing to its pharmacokinetic stability and blood-brain barrier penetration .

Properties

IUPAC Name

(1S,2R,6S,7R)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N4O2S.ClH/c33-27-24-18-9-10-19(15-18)25(24)28(34)32(27)17-21-6-2-1-5-20(21)16-30-11-13-31(14-12-30)26-22-7-3-4-8-23(22)35-29-26;/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2;1H/t18-,19+,20-,21-,24+,25-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEKCRUIRPWNMLK-SCIYSFAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)[C@H]6[C@@H]7CC[C@@H](C7)[C@H]6C5=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401027714
Record name Lurasidone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401027714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

529.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

367514-88-3
Record name Lurasidone hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=367514-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lurasidone hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0367514883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lurasidone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401027714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lurasidone HCl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LURASIDONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0P4I5851I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its bioavailability is increased when taken with food.

Biochemical Analysis

Cellular Effects

This compound influences cell function by interacting with various cell signaling pathways. Its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors, and its partial agonism at 5-HT1A receptors, play a significant role in its cellular effects.

Biological Activity

Lurasidone hydrochloride is an atypical antipsychotic medication primarily used for the treatment of schizophrenia and bipolar disorder. Its unique pharmacological profile, characterized by a distinct receptor binding affinity, underpins its therapeutic efficacy and side effect profile. This article delves into the biological activity of lurasidone, exploring its pharmacokinetics, receptor interactions, clinical efficacy, and case studies.

Pharmacokinetics and Pharmacodynamics

Lurasidone exhibits a complex pharmacokinetic profile:

  • Absorption : The oral bioavailability of lurasidone ranges from 9% to 19%, significantly enhanced when taken with food (approximately 350 calories), which can increase absorption twofold .
  • Distribution : It has a high protein binding rate (approximately 99%) and a large volume of distribution (about 6,173 L) following a 40 mg dose .
  • Metabolism : Lurasidone is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4, leading to the formation of both active and inactive metabolites .

The pharmacodynamic effects of lurasidone are largely attributed to its antagonistic action on several neurotransmitter receptors:

  • Dopamine D2 Receptor : Full antagonist.
  • Serotonin Receptors : Antagonistic activity at 5-HT2A, moderate at 5-HT7, and partial agonist at 5-HT1A.
  • Alpha Receptors : Moderate antagonism at alpha2C receptors .

Clinical Efficacy

Lurasidone has demonstrated clinical effectiveness in treating various psychiatric disorders:

Schizophrenia

In clinical trials, lurasidone has shown comparable efficacy to other atypical antipsychotics while having a more favorable side effect profile. It is associated with less weight gain compared to olanzapine and quetiapine .

Bipolar Disorder

Lurasidone is effective for acute bipolar depression. A systematic review indicated that it was more efficacious than aripiprazole and ziprasidone monotherapy . Common adverse effects include nausea, somnolence, and akathisia, but discontinuation rates due to these effects are relatively low (9% or less) .

Use in Adolescents

A retrospective case series involving six adolescents aged 14 to 17 years indicated positive clinical responses in three cases treated with lurasidone for complex mental health conditions. No significant adverse effects were reported, highlighting its potential as a treatment option in difficult-to-manage cases .

Neuroprotective Effects

Research has indicated that lurasidone may exert neuroprotective effects through its antagonist activities on histamine receptors in models of cranial nerve involvement. This suggests potential applications beyond traditional psychiatric uses .

Comparative Binding Affinities

The following table summarizes the binding affinities of lurasidone at various receptors:

Receptor Binding Affinity (Ki) Activity
D2LowFull antagonist
5-HT2ALowFull antagonist
5-HT1AModeratePartial agonist
Alpha2CModerateAntagonist
H1Very lowNegligible affinity
Muscarinic M1Very lowNegligible affinity
5-HT7ModerateAntagonist

Comparison with Similar Compounds

Comparison with Similar Compounds

Receptor Affinity and Selectivity

Lurasidone Hydrochloride demonstrates superior selectivity for serotonin 5-HT₇ receptors compared to other atypical antipsychotics. For example:

Compound D₂ IC₅₀ (nM) 5-HT₂A IC₅₀ (nM) 5-HT₇ IC₅₀ (nM) H₁ Affinity
Lurasidone 1.68 2.04 0.495 Low
Olanzapine 11.6 4.2 >1,000 High
Risperidone 3.8 0.17 >1,000 Moderate
Aripiprazole 0.8 3.4 >1,000 Low

Data derived from receptor binding studies .

This selective profile reduces metabolic side effects (e.g., weight gain) associated with olanzapine and quetiapine, which strongly bind to H₁ receptors .

Pharmacokinetics and Bioavailability

This compound has a bioavailability of 9–19% due to poor aqueous solubility (intrinsic solubility: 0.002 mg/mL at pH 6.8) . However, formulation strategies like amorphous solid dispersions (e.g., with povidone K30) enhance dissolution rates to >85% within 20 minutes . In contrast, risperidone and olanzapine exhibit higher intrinsic solubility (10–15 mg/mL), but their crystalline forms limit bioavailability improvements .

Parameter Lurasidone HCl Olanzapine Risperidone
Tₘₐₓ (h) 1–3 5–8 1–2
Half-life (h) 18–31 21–54 3–20
Protein Binding (%) 99 93 90
CYP Metabolism 3A4 1A2, 2D6 2D6, 3A4

Sources: Clinical pharmacokinetic reviews .

Stability and Formulation Innovations

This compound’s crystalline form (WO2012107890A2) is hygroscopic and prone to degradation under oxidative stress, necessitating stability-enhancing formulations . Co-amorphous systems with hydroxypropyl-β-cyclodextrin (HPBCD) improve stability, retaining >95% purity after 3 months under accelerated conditions (40°C/75% RH) . In contrast, ziprasidone requires complex lipid-based formulations to prevent hydrolysis .

Key Research Findings

  • Solubility Enhancement : SMEDDS formulations with Capmul MCM increased Lurasidone’s dissolution to 80% in 60 minutes, outperforming traditional solid dispersions .
  • Degradation Pathways : Alkaline and oxidative conditions produce major degradants (e.g., 5α/6α-hydroxy derivatives), identified via LC/QTOF-MS .
  • Analytical Methods : Validated RP-HPLC methods (e.g., using YMC-Pack Pro C18 columns) achieve linearity (2.772–1,108.8 μg/mL) for quantifying impurities .

Preparation Methods

Mesylation and Intermediate Formation

The initial step involves mesylation of (1R,2R)-cyclohexane-1,2-diyldimethanol using methanesulfonyl chloride (MsCl) in methyl isobutyl ketone (MIBK) at 0–5°C with triethylamine as a base. Optimal conditions utilize 2.0–2.2 equivalents of MsCl and 2.0–3.0 equivalents of triethylamine, achieving yields >95% for the dimesylate intermediate (2). This represents a 30% yield improvement over earlier methods using diethyl ether or acetonitrile, which suffered from solvent recovery challenges.

Piperazine Coupling and Imide Formation

Intermediate 2 reacts with 3-(piperazin-1-yl)benzo[d]isothiazole (3) in toluene at 105°C for 15 hours, employing calcium hydroxide as a low-cost, insoluble base. This innovation eliminates the need for excess piperazine derivatives (previously required at 1.5–2.0 equivalents) while maintaining yields at 88–92%. Parallel synthesis of the imide intermediate (5) proceeds via hydrogenation of 7-chloro-3,4-dihydroisoquinoline-1(2H)-carboxylate (7) using Pd/C in methanol, achieving quantitative conversion with residual palladium <5 ppm.

Hydrochloride Salt Formation: Solvent System Innovations

Conversion of lurasidone free base to its hydrochloride salt presents unique crystallization challenges due to the molecule’s low solubility in polar solvents. Patent CN113024535A discloses a mixed ethanol-dichloromethane system that optimizes crystal morphology and minimizes residual solvents.

Crystallization Dynamics

In a typical procedure, lurasidone free base (10 g) dissolves in refluxing ethanol-dichloromethane (4:1 v/v) followed by gradual addition of 36% HCl in ethanol. Slow cooling to 0–10°C over 2–3 hours produces needle-shaped crystals with:

Parameter Value
Yield 98%
Residual ethanol 6–11 ppm
Residual CH₂Cl₂ 39–43 ppm
Purity (HPLC) >99.5%

This method reduces residual dichloromethane by 60% compared to pure haloalkane systems while maintaining crystal flowability for tablet compression.

One-Pot Synthesis and Impurity Control

U.S. Patent 8,853,395 revolutionizes lurasidone synthesis by integrating quaternary ammonium salt formation and coupling in a single reactor, eliminating inorganic salt byproducts. Key advancements include:

Reaction Sequence Optimization

  • Step 1 : Compound 4 (7-chloro-3,4-dihydroisoquinolin-1(2H)-one) reacts with 1,2-dibromoethane in dioxane-DMSO (1:1) at 120°C using 1,8-diazabicycloundec-7-ene (DBU) as base
  • Step 2 : In situ reaction with 3-(piperazin-1-yl)benzo[d]isothiazole (2) at 140°C for 8 hours

This cascade process achieves an 87% isolated yield of lurasidone base with <0.1% carbonate impurities, a 15-fold reduction versus potassium carbonate-mediated methods.

Regulatory-Validated Manufacturing Process

The European Medicines Agency (EMA) assessment report outlines a nine-step GMP-compliant synthesis emphasizing process analytical technology (PAT):

Critical Quality Attributes (CQAs)

  • Starting Materials : Three validated intermediates with <0.5% total impurities
  • In-Process Controls :
    • UPLC monitoring of mesylation completeness (≥99.8%)
    • GC analysis for residual solvents at each isolation step
  • Final API Specifications :
Test Parameter Acceptance Criteria
Assay (HPLC) 98.0–102.0%
Related substances ≤0.5% any impurity
Residual solvents
Particle size (D90) 50–150 μm

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
WO2015056205A1 92 99.7 Cost-effective reagents Requires chiral starting material
CN113024535A 98 99.5 Low residual solvents Limited scalability data
US 8,853,395 87 99.9 One-pot impurity control High-boiling solvent removal
EMA Process 85 99.8 Regulatory validated Multi-step complexity

Environmental and Economic Considerations

The WO2015056205A1 process reduces environmental impact through:

  • Solvent Recovery : 90% MIBK recycling via distillation
  • Catalyst Load : 0.01–0.03 wt% Pd/C in hydrogenation steps
  • Waste Reduction : Calcium hydroxide filtrate neutralization cuts heavy metal waste by 70% versus earlier processes.

Q & A

Q. What validated analytical methods are available for quantifying Lurasidone hydrochloride in pharmaceutical formulations, and how do their parameters compare?

Methodological Answer : this compound can be quantified using several validated techniques:

  • TLC-Densitometry : Separation on silica gel G 60F254 plates with hexane:ethyl acetate (6:4 v/v) mobile phase, detection at 323 nm. Linear range: 100–600 ng/spot, Rf = 0.47 ± 0.01. Validated for specificity, precision (RSD <2%), and accuracy (98–102%) .
  • HPLC : Reverse-phase methods using C18 columns, mobile phases like acetonitrile:phosphate buffer, and UV detection (e.g., 230–254 nm). Retention times vary by column (e.g., 5–8 min), with linearity up to 50 µg/mL .
  • LC-MS : Sensitive detection in biological matrices (e.g., rat plasma) with LLOQ ~1 ng/mL. Uses deuterated internal standards for improved accuracy .

Q. How can the solubility and dissolution rate of this compound be enhanced for preclinical studies?

Methodological Answer :

  • Nanocrystal Formulations : Media milling with zirconium oxide beads (0.1 mm diameter) reduces particle size to ~228 nm. Stabilizers like HPMC E15 (0.5% w/v) optimize dissolution, achieving >90% release within 5 min. Factorial designs (e.g., 3²) validate effects of milling time and stabilizer concentration .
  • Coamorphous Systems : Solvent evaporation with saccharin (1:1 molar ratio) increases solubility 3-fold vs. crystalline form. Maintains pH-independent solubility (e.g., 50 µg/mL in pH 1.2–6.8 buffers) .

Q. What experimental designs are optimal for optimizing this compound nanocrystal formulations?

Methodological Answer :

  • Screening Designs : Plackett-Burman design identifies critical factors (e.g., stabilizer type, bead size). HPMC E15 shows highest effect (p <0.05) on dissolution efficiency .
  • Factorial Designs : 3² designs quantify interactions between milling time (4–12 hrs) and stabilizer concentration (0.1–0.5% w/v). Polynomial equations predict particle size (R² >0.9) .
  • Validation : Optimized batches (228 nm particle size) align with predicted responses (bias <5%), confirming model robustness .

Q. How do coamorphous systems improve the physicochemical stability of this compound compared to amorphous forms?

Methodological Answer :

  • Hydrogen Bonding : Charge-assisted H-bonding with saccharin reduces molecular mobility (Tg increased by 20°C vs. amorphous drug). Prevents recrystallization under 40°C/75% RH for 6 months .
  • Stoichiometry : 1:2 molar ratio with shikimic acid enhances stability (no phase separation for 12 weeks). Polarizing microscopy confirms amorphous nature post-accelerated testing .

Q. How can contradictory data on Lurasidone’s receptor binding affinity be resolved across studies?

Methodological Answer :

  • Assay Conditions : Variations in cell lines (e.g., CHO vs. HEK293) and radioligands (³H-spiperone vs. ³H-raclopride) affect IC50 values. Standardize using D2 receptor-expressing HEK293 cells and ³H-N-methylspiperone .
  • In Vivo Correlation : Behavioral models (e.g., conditioned avoidance in rats) validate D2 antagonism (ED50 = 0.3 mg/kg). Discrepancies in 5-HT7 affinity (Ki = 0.495–1.2 nM) may arise from partial agonist activity at 5-HT1A receptors .

Q. What preclinical models validate Lurasidone’s efficacy in neuropsychiatric disorders beyond schizophrenia?

Methodological Answer :

  • ADHD Models : SHRSP rats show reduced hyperactivity (p <0.01 at 1 mg/kg) and improved attention in Object Retrieval Detour (ORD) tests. Combined D4 antagonism (L-745,870) reverses impulsivity .
  • Cognitive Impairment : Morris water maze tests demonstrate reversal of MK-801-induced deficits (p <0.05). BDNF mRNA in rat prefrontal cortex increases 2-fold at 3 mg/kg .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lurasidone hydrochloride
Reactant of Route 2
Reactant of Route 2
Lurasidone hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.